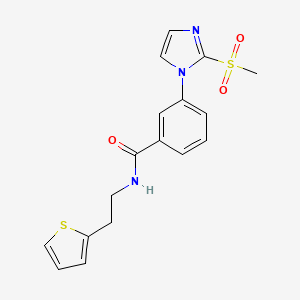

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide

Description

Properties

IUPAC Name |

3-(2-methylsulfonylimidazol-1-yl)-N-(2-thiophen-2-ylethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S2/c1-25(22,23)17-19-9-10-20(17)14-5-2-4-13(12-14)16(21)18-8-7-15-6-3-11-24-15/h2-6,9-12H,7-8H2,1H3,(H,18,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWPJRSBYDLSTPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCCC3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Methylsulfonylation: The imidazole ring is then methylsulfonylated using methylsulfonyl chloride in the presence of a base such as triethylamine.

Benzamide Formation: The benzamide core is synthesized by reacting benzoyl chloride with an appropriate amine.

Coupling Reaction: The final step involves coupling the methylsulfonyl-imidazole with the benzamide core and the thiophene-ethyl group using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.

Reduction: Reduction reactions can target the imidazole ring or the benzamide core, potentially leading to the formation of amines or alcohols.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methylsulfonyl group, which can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines or alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide has several applications in scientific research:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.

Material Science: Its unique structural features make it a candidate for use in organic electronic materials, such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. The benzamide core can interact with protein receptors, modulating their function. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their key features based on evidence from diverse sources:

Structural and Functional Insights

Core Scaffold Variations: The target compound’s benzamide core distinguishes it from benzimidazole-based analogs (e.g., ). Benzimidazole derivatives often exhibit enhanced planar rigidity, which may improve DNA intercalation or enzyme binding, whereas the benzamide scaffold offers flexibility for substituent positioning .

Substituent Effects: Methylsulfonyl vs. Sulfanyl/Thioether: The methylsulfonyl group in the target compound enhances oxidative stability compared to sulfanyl (SH) or thioether (S–C) groups in analogs . This substitution may reduce metabolic degradation and improve pharmacokinetics.

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for benzimidazole-thioether derivatives (e.g., ), involving coupling of pre-functionalized imidazole and benzamide precursors. highlights the use of benzoyl chloride and triethylamine in chloroform for analogous reactions, suggesting a feasible pathway for introducing the methylsulfonyl group via sulfonation or nucleophilic substitution .

Biological Implications :

- While biological data for the target compound are absent in the evidence, analogs like MMV1 and compounds 9a–9e suggest that heterocyclic substituents and linker regions critically influence activity. For example, methylsulfonyl’s electron-withdrawing nature may enhance binding to polar enzyme pockets, as seen in sulfonamide-containing drugs .

Biological Activity

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide is a complex organic compound that incorporates an imidazole ring, a benzamide structure, and a thiophene moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anticancer properties, enzyme inhibition, and antimicrobial effects.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multiple organic reactions, including:

- Formation of the Imidazole Ring : This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

- Methylsulfonylation : The imidazole ring is methylsulfonylated using methylsulfonyl chloride in the presence of a base like triethylamine.

- Benzamide Formation : The benzamide core is synthesized by reacting benzoyl chloride with an appropriate amine.

The final structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets. Key aspects include:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, influencing enzymatic activity. For example, it has shown potential as an inhibitor of c-MET kinase, which is involved in cancer progression.

- Receptor Modulation : The benzamide core interacts with protein receptors, modulating their function and potentially leading to apoptosis in cancer cells.

- π-π Interactions : The thiophene ring enhances binding affinity through π-π interactions with aromatic amino acids in target proteins.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance, in non-small cell lung cancer (NSCLC) models, it demonstrated significant inhibition of cell growth and induced apoptosis at concentrations as low as 20 μM. The mechanism involved the inhibition of the c-MET kinase pathway, crucial for tumor growth and metastasis.

| Compound | IC50 (μM) | Target |

|---|---|---|

| 3-(methylsulfonyl)-imidazol | 8.1 | c-MET kinase |

| 3-(methylsulfonyl)-imidazol | 0.060 | SMO receptor |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It exhibited significant activity against several bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Case Studies

-

Study on c-MET Inhibition :

A study evaluated the inhibitory effects of various derivatives on c-MET kinase activity. Among these, the compound showed a strong inhibitory effect at concentrations around 20 μM, indicating its potential as a therapeutic agent in cancer treatment. -

Antimicrobial Efficacy :

In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antibiotic.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(2-(thiophen-2-yl)ethyl)benzamide, and how can reaction conditions be optimized?

- Answer : The synthesis typically involves multi-step reactions, starting with coupling the imidazole-thiophene moiety to the benzamide core. Key steps include:

- Sulfonylation : Introduce the methylsulfonyl group to the imidazole ring under controlled pH and temperature (e.g., using methanesulfonyl chloride in dichloromethane at 0–5°C).

- Amide bond formation : Employ carbodiimide coupling agents (e.g., EDC/HOBt) to link the thiophen-ethylamine group to the benzamide .

- Optimization : Use HPLC to monitor intermediate purity (>95%) and adjust solvent polarity (e.g., DMF or THF) to enhance yield .

Q. Which analytical techniques are critical for characterizing this compound and verifying its structural integrity?

- Answer : Essential techniques include:

- NMR spectroscopy : Confirm regiochemistry of the imidazole and thiophene groups (e.g., ¹H NMR δ 7.8–8.2 ppm for aromatic protons; ¹³C NMR for sulfonyl carbon at ~40 ppm) .

- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 423.49) .

- HPLC : Assess purity (>95%) using a C18 column with acetonitrile/water gradients .

Q. How can researchers design initial biological activity assays for this compound?

- Answer : Prioritize in vitro assays:

- Antimicrobial testing : Use broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

- Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ calculations .

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting the imidazole and thiophene moieties?

- Answer : Systematically modify substituents:

- Imidazole ring : Replace methylsulfonyl with ethylsulfonyl or aryl-sulfonyl groups to evaluate steric/electronic effects on bioactivity .

- Thiophene-ethyl chain : Introduce fluorinated or branched alkyl groups to assess pharmacokinetic properties (e.g., logP via shake-flask method) .

- Validation : Compare IC₅₀ values in dose-response assays and correlate with computational docking (e.g., AutoDock Vina) .

Q. How can conflicting data in biological assays (e.g., variable IC₅₀ values across studies) be resolved?

- Answer : Address discrepancies through:

- Standardized protocols : Replicate assays under identical conditions (e.g., cell passage number, serum concentration) .

- Orthogonal assays : Confirm anticancer activity via apoptosis markers (Annexin V/PI staining) and caspase-3 activation .

- Batch consistency : Verify compound purity and stability (e.g., LC-MS for degradation products) .

Q. What advanced synthetic methods improve yield and scalability for this compound?

- Answer : Optimize using:

- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining high yield (>85%) .

- Solvent-free conditions : Apply Eaton’s reagent (P₂O₅/MeSO₃H) for eco-friendly imidazole functionalization .

- Flow chemistry : Scale up amide coupling steps with continuous reactors to minimize side products .

Q. How can researchers investigate the mechanism of action (MoA) for this compound’s anticancer activity?

- Answer : Employ multi-omics approaches:

- Proteomics : Identify target proteins via affinity chromatography and SILAC labeling .

- Transcriptomics : Perform RNA-seq on treated cells to map pathway dysregulation (e.g., p53 or MAPK pathways) .

- Molecular dynamics simulations : Model interactions with potential targets (e.g., tubulin or kinases) using GROMACS .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions for sulfonylation to avoid hydrolysis .

- Data analysis : Use GraphPad Prism for dose-response curve fitting and statistical validation (p<0.05 via ANOVA) .

- Toxicity screening : Include hepatic (HepG2) and renal (HEK293) cell lines to assess organ-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.